molecular formula C30H24O4S2 B372198 1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

Katalognummer: B372198
Molekulargewicht: 512.6g/mol
InChI-Schlüssel: PWNBWXXAFHATNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes multiple fused rings and phenylsulfonyl groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene typically involves multi-step organic reactions. One common method includes the cobalt-catalyzed alkyne cyclotrimerization, which is used to form the core polycyclic structure . This process involves the reaction of alkynes in the presence of a cobalt catalyst under controlled conditions to yield the desired polycyclic framework. The phenylsulfonyl groups are then introduced through subsequent sulfonation reactions using reagents such as phenylsulfonyl chloride .

Analyse Chemischer Reaktionen

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene include other polycyclic compounds with sulfonyl groups, such as:

These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to unique properties and applications.

Eigenschaften

Molekularformel

C30H24O4S2

Molekulargewicht

512.6g/mol

IUPAC-Name

1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

InChI

InChI=1S/C30H24O4S2/c31-35(32,23-13-3-1-4-14-23)29-19-21-11-7-9-17-25(21)27(29)30(36(33,34)24-15-5-2-6-16-24)20-22-12-8-10-18-26(22)28(29)30/h1-18,27-28H,19-20H2

InChI-Schlüssel

PWNBWXXAFHATNX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7

Kanonische SMILES

C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.